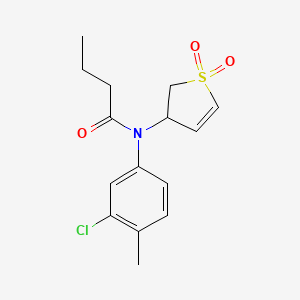
8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C25H36N4O2S. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s purine structure makes it a candidate for studying enzyme interactions and nucleotide analogs.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary but often include modulation of signaling cascades or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Decylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione: Similar in structure but with a phenethyl group instead of a phenylpropyl group.
8-Decylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione: Another analog with slight variations in the side chain.
Uniqueness
What sets 8-Decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione apart is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
369611-23-4 |
|---|---|
Molekularformel |
C25H36N4O2S |
Molekulargewicht |
456.65 |
IUPAC-Name |
8-decylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C25H36N4O2S/c1-3-4-5-6-7-8-9-13-19-32-25-26-22-21(23(30)27-24(31)28(22)2)29(25)18-14-17-20-15-11-10-12-16-20/h10-12,15-16H,3-9,13-14,17-19H2,1-2H3,(H,27,30,31) |
InChI-Schlüssel |
HYUFYYLYVKDYDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


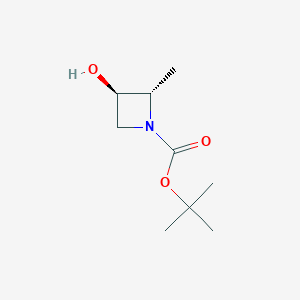
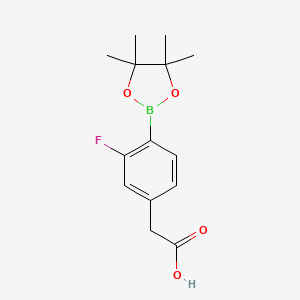
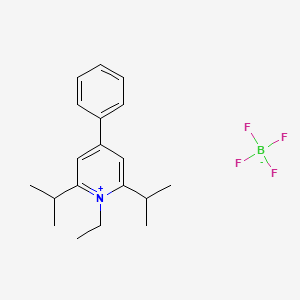
![1-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2615364.png)
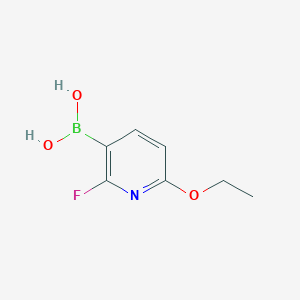
![Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2615368.png)
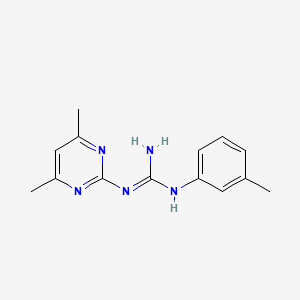
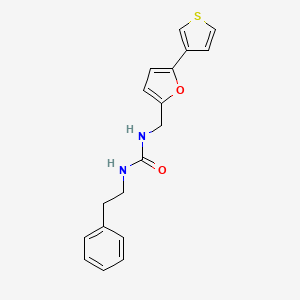
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2615372.png)
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615375.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)
